molecular formula C15H15N5OS2 B2854663 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 886928-88-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2854663
CAS RN: 886928-88-7
M. Wt: 345.44
InChI Key: JFKJVEYKULGZOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the rings would add rigidity to the structure, while the other functional groups could participate in intermolecular interactions such as hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could act as a nucleophile in reactions with electrophiles, while the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amine and acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

  • A study synthesized a series of derivatives related to the given compound and evaluated them for antimicrobial activity. The synthesized compounds showed potential as antimicrobial agents against various bacterial and fungal strains, indicating the usefulness of this compound in developing new antimicrobial drugs (Baviskar, Khadabadi, & Deore, 2013).

Pharmacological Potential

  • Another research effort focused on the synthesis and structural elucidation of derivatives of the compound, with an emphasis on their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This highlights the compound's relevance in developing treatments for various infectious diseases (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anti-Exudative Properties

  • Research into pyrolin derivatives of similar compounds has identified anti-exudative properties, suggesting potential applications in reducing inflammation and edema, which could be beneficial in various medical conditions (Chalenko et al., 2019).

Structural and Chemical Properties

  • Studies have also been conducted on the synthesis, physical, and chemical properties of salts derived from related compounds, which can be foundational for manufacturing new drugs with potential competitive advantages over existing treatments (Safonov, Panasenko, & Knysh, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing similar functional groups can sometimes be hazardous, so appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJVEYKULGZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

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